(S)-3-(5-Fluoro-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC18726860
Molecular Formula: C13H18FN3O2S
Molecular Weight: 299.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18FN3O2S |
|---|---|
| Molecular Weight | 299.37 g/mol |
| IUPAC Name | tert-butyl (3S)-3-(5-fluoropyrimidin-2-yl)sulfanylpyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C13H18FN3O2S/c1-13(2,3)19-12(18)17-5-4-10(8-17)20-11-15-6-9(14)7-16-11/h6-7,10H,4-5,8H2,1-3H3/t10-/m0/s1 |
| Standard InChI Key | AZVSFIKXJRHBLK-JTQLQIEISA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@@H](C1)SC2=NC=C(C=N2)F |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)SC2=NC=C(C=N2)F |
Introduction
Structural and Stereochemical Analysis
Molecular Architecture
The compound’s molecular formula is , with a molecular weight of 299.37 g/mol. Its IUPAC name, tert-butyl (3S)-3-(5-fluoropyrimidin-2-yl)sulfanylpyrrolidine-1-carboxylate, reflects the stereochemical orientation at the pyrrolidine-C3 position. The pyrimidine ring’s 5-fluoro substituent enhances electronegativity, while the sulfanyl linker contributes to lipophilicity.
Key Structural Features:
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Chiral Center: The (S)-configuration at C3 influences spatial orientation, potentially altering binding affinities compared to the (R)-enantiomer.
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Pyrimidine Moiety: The 5-fluoro group modulates electronic effects, enhancing metabolic stability and target interactions .
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tert-Butyl Ester*: Provides steric bulk, improving solubility and acting as a protective group during synthesis.
Synthetic Strategies
Enantioselective Synthesis
While synthetic protocols for the (R)-enantiomer are documented, the (S)-isomer necessitates enantioselective methods. A plausible route involves:
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Chiral Resolution: Using chiral auxiliaries or catalysts during the sulfanyl incorporation step.
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Asymmetric Catalysis: Employing palladium or organocatalytic systems to favor (S)-configuration formation.
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Protection-Deprotection: Sequential use of tert-butyloxycarbonyl (Boc) groups to stabilize intermediates.
Critical Reaction Parameters:
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Temperature: Maintained at 60–80°C to prevent racemization.
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Solvent: Polar aprotic solvents like DMF enhance nucleophilic substitution efficiency.
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Purification: Chiral HPLC (e.g., Chiralpak AD-H column) ensures enantiomeric excess >99%.
Physicochemical Properties
Comparative Analysis with (R)-Enantiomer
The (S)-enantiomer’s physicochemical profile diverges due to stereochemical effects:
| Property | (S)-Enantiomer | (R)-Enantiomer |
|---|---|---|
| logP | ~2.5 (estimated) | ~2.5 |
| Aqueous Solubility | Moderate (enhanced by ester hydrolysis) | Similar |
| Optical Rotation | (predicted) | (reported) |
The sulfanyl linker’s lipophilicity favors membrane permeability, while fluorine’s electronegativity enhances target binding .
Biological Activity and Mechanism
Target Engagement
Though direct data on the (S)-enantiomer is scarce, its structural analogs suggest interactions with:
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Protein Kinases: Fluoropyrimidine derivatives inhibit kinases by competing with ATP-binding sites .
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Amino Acid Transporters: Pyrrolidine sulfanyl compounds exhibit substrate affinity for system-A transporters, relevant in oncology.
Putative Mechanism:
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Binding: The fluoropyrimidine moiety interacts with hydrophobic pockets in enzymatic targets.
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Inhibition: Disrupts catalytic activity via steric hindrance or electronic effects.
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Metabolic Stability: Fluorine reduces oxidative metabolism, prolonging half-life .
Therapeutic Applications
Case Study: Kinase Inhibition
In preclinical models, analogous compounds demonstrated IC values <100 nM against kinase targets, with fluorine enhancing selectivity .
Challenges and Future Directions
Knowledge Gaps
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Enantiomer-Specific Data: Limited studies on the (S)-isomer’s pharmacokinetics and toxicity.
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Synthetic Scalability: Need for cost-effective enantioselective routes.
Recommendations
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In Vitro Profiling: Screen against kinase panels and transport proteins.
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In Vivo Studies: Assess bioavailability and efficacy in disease models.
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Computational Modeling: Predict binding modes using molecular docking.
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